3-[2-(Piperidin-2-ylmethyl)phenyl]pyridine
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Overview
Description
“3-[2-(Piperidin-2-ylmethyl)phenyl]pyridine” is a compound with the CAS Number: 2241128-98-1 . It has a molecular weight of 252.36 . The compound is in the form of an oil and is stored at room temperature .
Synthesis Analysis
Piperidine derivatives, such as “this compound”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C17H20N2/c1-2-9-17 (15-7-5-10-18-13-15)14 (6-1)12-16-8-3-4-11-19-16/h1-2,5-7,9-10,13,16,19H,3-4,8,11-12H2 .Chemical Reactions Analysis
The synthesis of piperidine derivatives involves various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
“this compound” is an oil-like substance stored at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Methods : Research highlights efficient synthesis routes for related compounds, such as the novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, emphasizing its importance in medicinal chemistry due to its rigid diamine structure. This method is valuable for producing large quantities, showcasing a practical approach to synthesizing complex molecules (R. Smaliy et al., 2011).
- Chemical Analysis : Spectroscopic properties of related compounds have been extensively studied, providing insights into their molecular structure and interactions. For instance, the investigation into the spectroscopic properties of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid using various techniques sheds light on their electronic and structural characteristics (P. Devi et al., 2020).
Medicinal Chemistry Applications
- Antitumor and Antiviral Agents : Compounds with structures akin to 3-[2-(Piperidin-2-ylmethyl)phenyl]pyridine have shown promise in antitumor and antiviral activities. For example, derivatives of 1-substituted pyrrolidin-2-one and pyrrolidine with adrenolytic activity demonstrated significant antiarrhythmic and antihypertensive effects, hinting at their potential in treating related conditions (Barbara Malawska et al., 2002).
- Cancer Treatment : The development of aurora kinase inhibitors that can potentially treat cancer by inhibiting Aurora A highlights the role of piperidine derivatives in cancer therapeutics (ロバート ヘンリー,ジェームズ, 2006).
Material Science and Sensing Applications
- Sensor Development : A study on a 3,5-bisporphyrinylpyridine derivative as a fluorescent ratiometric probe for zinc ions presents an innovative application in sensing technologies. This compound exhibits significant changes in ground and excited state properties in the presence of metal ions, demonstrating its utility in developing colorimetric molecular devices for metal ion detection (Nuno M. M. Moura et al., 2014).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Future Directions
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . They are being utilized in different therapeutic applications. The current review summarizes recent scientific literature on the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that there is ongoing research in this field and potential for future developments.
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities and pharmacological applications .
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities .
Biochemical Analysis
Biochemical Properties
Piperidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives have been designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Cellular Effects
Piperidine derivatives have been reported to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Molecular Mechanism
It is known that piperidine derivatives can bind to specific receptors and exert their effects at the molecular level .
Properties
IUPAC Name |
3-[2-(piperidin-2-ylmethyl)phenyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-2-9-17(15-7-5-10-18-13-15)14(6-1)12-16-8-3-4-11-19-16/h1-2,5-7,9-10,13,16,19H,3-4,8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSNHAXEYGNUMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CC2=CC=CC=C2C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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